molecular formula C9H14O4 B8433125 3-oxo-4-(tetrahydro-2H-pyran-4-yl)butanoic acid

3-oxo-4-(tetrahydro-2H-pyran-4-yl)butanoic acid

Cat. No. B8433125
M. Wt: 186.20 g/mol
InChI Key: YJWFRRSHSDTPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08969376B2

Procedure details

A suspension of ethyl 3-oxo-4-(tetrahydro-2H-pyran-4-yl)butanoate (960 mg, 4.48 mmol) and 1N aqueous sodium hydroxide (9.00 mL, 9.00 mmol) was stirred at room temperature for 48 h. The reaction mixture was washed with diethyl ether and then acidified to pH 3 with 0.5N sulfuric acid. The mixture was extracted with ethyl acetate, and the organic layer was dried over sodium sulfate, filtrated and concentrated in vacuo to give 3-oxo-4-(tetrahydro-2H-pyran-4-yl)butanoic acid. MS (ESI): m/z 185 (M−H).
Quantity
960 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH2:9][CH:10]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1)[CH2:3][C:4]([O:6]CC)=[O:5].[OH-].[Na+]>>[O:1]=[C:2]([CH2:9][CH:10]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1)[CH2:3][C:4]([OH:6])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
960 mg
Type
reactant
Smiles
O=C(CC(=O)OCC)CC1CCOCC1
Name
Quantity
9 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtrated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
O=C(CC(=O)O)CC1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.